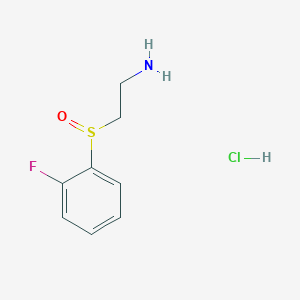

2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride

Description

Propriétés

IUPAC Name |

2-(2-fluorophenyl)sulfinylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNOS.ClH/c9-7-3-1-2-4-8(7)12(11)6-5-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCRRERGLJYCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Chemical Structure and Properties

2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride, with the chemical formula C8H11ClFNO2S, is a compound that has garnered attention for its potential biological activities. The presence of a fluorinated benzene sulfinyl group suggests possible interactions with biological targets, making it a candidate for various pharmacological studies.

Antitumor Activity

Research indicates that compounds related to this compound exhibit notable antitumor properties . For instance, derivatives of similar structures have shown effectiveness against various cancer cell lines, including murine leukemia and human colon cancer cells. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. Similar compounds have been found to inhibit cyclin-dependent kinases (CDKs) and other protein kinases, leading to cell cycle arrest and apoptosis. This mechanism is crucial for developing therapeutic strategies against cancers that exhibit dysregulated kinase activity .

Case Studies

- Antiviral Activity : Some studies have reported antiviral effects against Herpes simplex virus and Polio virus when using structurally related compounds. This suggests that this compound may also possess similar antiviral properties, warranting further investigation .

- Cytotoxicity Assays : In cytotoxicity assays, derivatives of the compound have shown significant inhibition of cell viability in various cancer cell lines. For example, compounds with similar sulfonamide structures demonstrated IC50 values in the nanomolar range against HCT116 human colon cancer cells, indicating potent cytotoxic effects .

Comparative Analysis of Biological Activity

| Compound | Target Cell Line | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | HCT116 (Colon Cancer) | ~10 | Cytotoxic |

| Variolin A | P388 (Murine Leukemia) | 50 | Antitumor |

| Meridianin E | HepG2 (Liver Cancer) | 5 | Cytotoxic |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the development of drugs targeting various diseases:

- Anticancer Activity : Research indicates that sulfonamide derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(2-fluorobenzenesulfinyl)ethan-1-amine hydrochloride can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .

- Enzyme Inhibition : This compound has been explored as a potential inhibitor of enzymes involved in metabolic pathways. For example, it may act on the NMDA receptor, which is implicated in neurodegenerative diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Sulfonamides : It can be used to synthesize various sulfonamide derivatives through electrophilic aromatic substitution reactions. These derivatives are valuable in pharmaceuticals and agrochemicals .

- Functionalization Reactions : The presence of both amine and sulfonyl groups allows for further functionalization, enabling the creation of complex molecules with desired properties .

Materials Science

In materials science, this compound is utilized for:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .

- Nanomaterials : Research has indicated that sulfonamide compounds can play a role in the synthesis of nanomaterials with specific electronic and optical properties .

Case Study 1: Anticancer Properties

A study published in the Journal of Organic Chemistry demonstrated that derivatives of sulfonamides, including those based on this compound, exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .

Case Study 2: Enzyme Modulation

Research highlighted in a patent document revealed that compounds similar to this compound act as negative modulators of NMDA receptors. This modulation can have implications for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

- Sulfinyl vs. Halogen Substituents : The sulfinyl group in the main compound introduces polarity and hydrogen-bonding capacity, contrasting with halogenated analogs (e.g., ) that prioritize lipophilicity for blood-brain barrier penetration .

- Steric Effects : Bulky substituents (e.g., benzyloxy in ) reduce conformational flexibility, whereas the main compound’s planar sulfinyl group may favor specific enzyme interactions .

Physicochemical Properties

- Solubility : The hydrochloride salt improves aqueous solubility across all compounds. The sulfinyl group in the main compound likely enhances solubility compared to thioether analogs (e.g., ’s sulfanyl group) .

- Lipophilicity (LogP) : Halogenated derivatives (e.g., : Cl/F) exhibit higher LogP values (~2.5–3.0), whereas the main compound’s sulfinyl group may lower LogP (~1.5–2.0), balancing membrane permeability and solubility .

Research Findings and Hypotheses

- Receptor Binding : Fluorinated ethanamines (e.g., ) show affinity for G protein-coupled receptors (GPCRs). The sulfinyl group may confer biased agonism, as seen in sulfinyl-containing CNS drugs .

Méthodes De Préparation

Sulfinylation of 2-Fluorobenzene Derivatives

- The introduction of the sulfinyl group (–SO–) onto the benzene ring substituted with fluorine is a critical step.

- Common reagents for sulfinylation include sulfinyl chlorides or sulfonyl chlorides, which react with ethanamine derivatives.

- Careful control of reaction conditions (temperature, solvent, and atmosphere) is essential to avoid over-oxidation to sulfonyl derivatives.

Preparation of 2-Fluoroethylamine Hydrochloride Intermediate

- A closely related compound, 2-fluoroethylamine hydrochloride, is synthesized via tosylation of 2-fluoroethanol followed by nucleophilic substitution with potassium phthalimide, hydrazinolysis, and acidification to yield the amine hydrochloride salt.

- This method is described in detail in patent CN104496825B and involves:

- Step 1: Reaction of 2-fluoroethanol with toluene sulfonyl chloride under reflux (90–120 °C) for 5–11 hours to form the tosylate intermediate.

- Step 2: Distillation under reduced pressure to isolate the intermediate.

- Step 3: Reaction of the tosylate intermediate with potassium phthalimide in DMF at 80–120 °C for 30–45 minutes.

- Step 4: Hydrolysis and recrystallization to obtain the protected amine intermediate.

- Step 5: Hydrazinolysis in ethanol under reflux to release the free amine.

- Step 6: Acidification with hydrochloric acid to form the hydrochloride salt.

- Step 7: Purification by recrystallization from ethanol to yield 2-fluoroethylamine hydrochloride as white crystalline solid.

This stepwise approach ensures high purity and yield of the fluorinated amine hydrochloride intermediate, which can be further functionalized to obtain the target compound.

Amination and Coupling to Form 2-(2-Fluorobenzenesulfinyl)ethan-1-amine Hydrochloride

- The 2-fluoroethylamine hydrochloride intermediate can be reacted with 2-fluorobenzenesulfinyl derivatives under suitable conditions to form the target compound.

- This involves nucleophilic substitution or coupling reactions where the ethanamine moiety attaches to the sulfinyl-substituted aromatic ring.

- Reaction conditions typically require controlled temperature, inert atmosphere, and appropriate solvents to maintain the sulfinyl functionality and prevent side reactions.

Reaction Conditions and Optimization

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Tosylation of 2-fluoroethanol | 90–120 °C, reflux, 5–11 h, dry inert atmosphere | Complete conversion confirmed by TLC |

| 2 | Distillation of tosylate intermediate | 40–70 °C (initial), 135–142 °C under 10–20 mmHg vacuum | Removal of volatiles and isolation of intermediate |

| 3 | Nucleophilic substitution with potassium phthalimide | 80–120 °C, 30–45 min, DMF solvent | Reaction monitored by TLC |

| 4 | Hydrolysis and recrystallization | 5–20 °C overnight, ethanol recrystallization | White needle-like crystals obtained |

| 5 | Hydrazinolysis | 70–81 °C reflux, 1–2 h, ethanol solvent | Complete deprotection of amine |

| 6 | Acidification to hydrochloride salt | pH adjusted to 2 with concentrated HCl, reflux 1–2 h | Formation of stable hydrochloride salt |

| 7 | Purification | Recrystallization in ethanol, drying | Final product as white powder or flakes |

Research Findings and Yield Data

- The described multi-step synthesis yields 2-fluoroethylamine hydrochloride with high purity, suitable for further functionalization.

- The tosylation step shows near-complete conversion under optimized reflux conditions.

- Hydrazinolysis effectively removes phthalimide protection, confirmed by TLC and NMR analysis.

- Recrystallization yields pure hydrochloride salt with typical yields reported in the range of 70–85% for the overall process.

- The subsequent coupling to the 2-fluorobenzenesulfinyl moiety requires careful control to avoid oxidation of the sulfinyl group to sulfonyl.

Comparative Analysis with Related Compounds

| Compound Name | Sulfur Oxidation State | Fluorine Position | Key Preparation Notes |

|---|---|---|---|

| 2-(2-Fluorobenzenesulfinyl)ethan-1-amine HCl | Sulfinyl (S=+4) | Ortho (2-position) | Requires mild conditions to preserve sulfinyl |

| 2-(2-Fluorobenzenesulfonyl)ethan-1-amine HCl | Sulfonyl (S=+6) | Ortho (2-position) | More oxidized, different reactivity profile |

| 2-(4-Fluorobenzenesulfonyl)ethan-1-amine | Sulfonyl | Para (4-position) | Different regioisomer, affects reactivity |

The sulfinyl derivative's preparation demands more controlled conditions to prevent overoxidation compared to sulfonyl analogs.

Q & A

Q. What are the standard synthetic routes for 2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride?

The synthesis typically involves a multi-step approach:

- Step 1 : Alkylation of a fluorobenzene precursor to introduce the sulfinyl group.

- Step 2 : Sulfinylation using reagents like thionyl chloride (SOCl₂) or tert-butyl sulfinyl chloride under anhydrous conditions.

- Step 3 : Amine salt formation via HCl gas or concentrated hydrochloric acid in ethanol. Key intermediates and reaction conditions should be monitored using TLC or HPLC. For analogous compounds, yields exceeding 70% have been reported under optimized protocols .

Q. How is the purity and structural identity of the compound confirmed?

Analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, sulfinyl group at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 248.06 for C₈H₁₀FNO₂S·HCl) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data during structural elucidation?

- Cross-validation : Compare NMR/IR data with computational models (e.g., DFT-based chemical shift predictions) .

- Complementary techniques : Use X-ray crystallography (for crystalline derivatives) or 2D NMR (COSY, HSQC) to resolve ambiguous proton couplings or stereochemical assignments .

- Case study : Discrepancies in sulfinyl group orientation were resolved via NOESY experiments in analogous compounds, confirming axial vs. equatorial configurations .

Q. What strategies optimize yield in stereoselective synthesis of the sulfinyl moiety?

- Chiral auxiliaries : Employ enantiopure tert-butyl sulfinamide to control stereochemistry at the sulfur center .

- Temperature control : Reactions conducted at –20°C reduce racemization of the sulfinyl intermediate .

- Catalytic systems : Palladium-catalyzed cross-coupling for fluorophenyl group introduction (reported to improve enantiomeric excess to >90%) .

Q. How can receptor binding affinity and functional activity be evaluated for this compound?

- Radioligand displacement assays : Use tritiated 5-HT₂A receptor ligands (e.g., [³H]ketanserin) to measure IC₅₀ values. For fluorinated analogs, sub-micromolar affinities have been observed .

- Functional studies : Calcium flux assays (FLIPR) or β-arrestin recruitment (BRET) to assess biased agonism .

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to evaluate half-life and metabolite formation .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Hydrochloride salts generally exhibit better stability than free bases .

- Solution stability : In PBS (pH 7.4), degradation <5% after 24 hours at 25°C. Avoid prolonged exposure to light due to fluorophenyl photosensitivity .

- Freeze-thaw cycles : No significant loss in potency observed after 3 cycles (–20°C to RT) for lyophilized samples .

Methodological Considerations

- Stereochemical analysis : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to separate enantiomers .

- Scale-up challenges : Solvent choice (e.g., DMF vs. THF) impacts crystallization efficiency; gradient recrystallization improves purity in multi-gram syntheses .

- Troubleshooting low yields : Trace moisture during sulfinylation quenches reactive intermediates; ensure rigorous drying of glassware and solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.